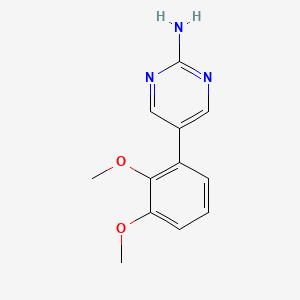

5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

5-(2,3-dimethoxyphenyl)pyrimidin-2-amine |

InChI |

InChI=1S/C12H13N3O2/c1-16-10-5-3-4-9(11(10)17-2)8-6-14-12(13)15-7-8/h3-7H,1-2H3,(H2,13,14,15) |

InChI Key |

SVSFGPHDCNKADU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=CN=C(N=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 2,3 Dimethoxyphenyl Pyrimidin 2 Amine

General Synthetic Strategies for 2-Aminopyrimidine (B69317) Core Formation

The 2-aminopyrimidine unit is a prevalent structural motif in numerous biologically active compounds. Its synthesis is well-established and can be accomplished through several reliable methods, including cyclocondensation reactions, chalcone-based cyclizations, and multicomponent reactions.

Cyclocondensation Reactions Utilizing Guanidine (B92328) Salts

A cornerstone in pyrimidine (B1678525) synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a guanidine salt. This approach offers a direct and efficient route to the 2-aminopyrimidine core. The reaction proceeds by the nucleophilic attack of the guanidine nitrogens onto the carbonyl carbons of the 1,3-dicarbonyl compound, followed by dehydration and cyclization to form the pyrimidine ring.

The choice of the 1,3-dicarbonyl precursor is critical and dictates the substitution pattern on the resulting pyrimidine ring. Various β-ketoesters, β-diketones, and α,β-unsaturated carbonyl compounds can be employed. The reaction is typically carried out in the presence of a base, such as an alkoxide, to facilitate the deprotonation of the guanidine salt and the enolization of the dicarbonyl compound.

Table 1: Examples of 1,3-Dicarbonyl Precursors in Guanidine Cyclocondensation

| 1,3-Dicarbonyl Precursor | Resulting Pyrimidine Substitution |

| Acetylacetone | 4,6-Dimethyl-2-aminopyrimidine |

| Ethyl acetoacetate | 4-Methyl-6-hydroxy-2-aminopyrimidine |

| Malondialdehyde | Unsubstituted 2-aminopyrimidine |

Chalcone-Based Intermediate Cyclizations for Pyrimidine Annulation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile intermediates in the synthesis of various heterocyclic compounds, including 2-aminopyrimidines. In this method, a chalcone (B49325) is reacted with a guanidine salt in the presence of a base. The reaction proceeds via a Michael addition of the guanidine to the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular cyclization and subsequent dehydration to afford the 4,6-diaryl-2-aminopyrimidine.

This method is particularly useful for synthesizing 2-aminopyrimidines with aryl substituents at the 4- and 6-positions. The nature of the aryl groups on the chalcone precursor directly translates to the substitution pattern on the final pyrimidine product.

Multicomponent Reactions Towards Substituted Pyrimidin-2-amines

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of substituted 2-aminopyrimidines.

A common MCR approach involves the one-pot reaction of an aldehyde, a ketone, and guanidine. This reaction often proceeds through the in-situ formation of a chalcone intermediate, which then undergoes cyclization with guanidine as described above. The use of different aldehydes and ketones allows for the generation of a diverse library of substituted 2-aminopyrimidines. Catalysts, such as Lewis acids or bases, are often employed to promote the reaction.

Regioselective Synthesis of 5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine

The synthesis of this compound requires a regioselective method to introduce the 2,3-dimethoxyphenyl group at the C5 position of the 2-aminopyrimidine ring. A highly effective and widely used strategy for this purpose is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

This approach involves the coupling of a halogenated 2-aminopyrimidine derivative, typically 5-bromo-pyrimidin-2-amine, with an appropriate organoboron reagent, in this case, 2,3-dimethoxyphenylboronic acid.

Precursor Synthesis and Functionalization

5-Bromo-pyrimidin-2-amine: The key precursor, 5-bromo-pyrimidin-2-amine, can be synthesized through various routes. A common method involves the bromination of 2-aminopyrimidine using a suitable brominating agent, such as N-bromosuccinimide (NBS), in a polar solvent. Careful control of the reaction conditions is necessary to achieve selective bromination at the C5 position.

2,3-Dimethoxyphenylboronic acid: This organoboron reagent is commercially available or can be prepared from 1,2,3-trimethoxybenzene (B147658) or 2,3-dimethoxybromobenzene. The synthesis typically involves the lithiation of the starting material followed by quenching with a trialkyl borate (B1201080) and subsequent acidic workup.

Optimized Reaction Conditions and Catalyst Systems

The Suzuki-Miyaura cross-coupling reaction to form this compound requires careful optimization of the reaction conditions to achieve high yields and purity. Key parameters that influence the reaction outcome include the choice of palladium catalyst, ligand, base, and solvent.

Catalyst and Ligand: A variety of palladium catalysts can be employed, with palladium(II) acetate (B1210297) (Pd(OAc)2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) being common choices. The use of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh3) or more electron-rich and bulky biaryl phosphines, is often crucial for efficient catalysis. These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle.

Base and Solvent: A base is required to activate the boronic acid and facilitate the transmetalation step. Inorganic bases such as potassium carbonate (K2CO3), sodium carbonate (Na2CO3), and potassium phosphate (B84403) (K3PO4) are frequently used. The choice of solvent is also critical, with common solvent systems including mixtures of an organic solvent (e.g., dioxane, toluene, or dimethylformamide) and water.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of 5-Bromo-pyrimidin-2-amine

| Parameter | Condition |

| Palladium Catalyst | Pd(OAc)2 or Pd(PPh3)4 |

| Ligand | PPh3, SPhos, XPhos |

| Base | K2CO3, Na2CO3, K3PO4 |

| Solvent | Dioxane/Water, Toluene/Water, DMF/Water |

| Temperature | 80-120 °C |

By carefully selecting and optimizing these reaction parameters, the Suzuki-Miyaura cross-coupling provides a reliable and regioselective method for the synthesis of this compound from readily available precursors.

Design and Synthesis of this compound Analogs and Derivatives

The generation of analogs and derivatives of this compound is primarily achieved through modifications of its core structures: the pyrimidine ring and the dimethoxyphenyl group. These modifications are instrumental in exploring the structure-activity relationships of this class of compounds.

Strategies for Modifying the Pyrimidine Ring

The pyrimidine ring of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of analogs. Key strategies include N-functionalization of the 2-amino group and electrophilic substitution on the pyrimidine ring itself.

N-Functionalization of the 2-Amino Group:

The primary amino group at the C2 position is a versatile handle for introducing a variety of substituents. Common modifications include N-alkylation, N-acylation, and N-arylation, which can significantly alter the compound's physicochemical properties.

N-Alkylation: Direct N-alkylation of 2-aminopyrimidines can be achieved using alkyl halides. However, regioselectivity can be a challenge, as alkylation can occur at the exocyclic amino group or the endocyclic nitrogen atoms. To achieve selective N-alkylation of the amino group, methods utilizing alcohols in the presence of transition metal catalysts, such as iridium or ruthenium complexes, have been developed for related aminopyrimidines. These "hydrogen autotransfer" or "hydrogen-borrowing" methodologies offer a more atom-economical and environmentally friendly approach.

N-Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to yield the corresponding amides. This transformation is often used to introduce a wide array of functional groups and to modulate the electronic properties of the amino group.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the formation of N-aryl bonds. This allows for the introduction of various substituted and unsubstituted aryl and heteroaryl groups at the 2-amino position.

Electrophilic Substitution on the Pyrimidine Ring:

The pyrimidine ring in 2-aminopyrimidines is generally considered electron-deficient. However, the activating effect of the amino group can facilitate electrophilic substitution reactions, primarily at the C5 position. When the C5 position is already substituted, as in the target molecule, further substitution on the ring is less common and may require harsh reaction conditions.

Halogenation: Direct halogenation of 2-aminopyrimidines can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a halogen atom, typically at the C5 position. For 5-substituted 2-aminopyrimidines, halogenation of the remaining C4 or C6 positions would be challenging and may not be regioselective.

| Modification Strategy | Reagents and Conditions | Potential Outcome |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) | Introduction of alkyl groups to the amino functionality. |

| N-Acylation | Acid chloride/anhydride, Base (e.g., Pyridine, Et3N) | Formation of amide derivatives. |

| N-Arylation | Aryl halide, Palladium catalyst, Base | Synthesis of N-aryl-2-aminopyrimidine analogs. |

| Halogenation | NBS, NCS in an inert solvent | Introduction of a halogen atom to the pyrimidine ring (typically at C5). |

Chemical Modifications and Derivatization of the Dimethoxyphenyl Moiety

The 2,3-dimethoxyphenyl group provides additional opportunities for structural diversification. Modifications can include demethylation of the methoxy (B1213986) groups or electrophilic substitution on the aromatic ring.

Demethylation:

The methoxy groups can be cleaved to the corresponding hydroxyl groups using various demethylating agents. This transformation can dramatically alter the compound's polarity and hydrogen bonding capabilities.

Reagents for Demethylation: Common reagents for demethylation include strong protic acids (e.g., HBr), Lewis acids (e.g., BBr3, AlCl3), and nucleophilic reagents (e.g., sodium ethanethiolate). The choice of reagent can sometimes allow for selective demethylation of one methoxy group over the other, depending on the steric and electronic environment. google.com

Electrophilic Aromatic Substitution:

The dimethoxyphenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy groups. These reactions typically occur at the positions ortho and para to the methoxy groups that are not already substituted.

Common Electrophilic Substitutions: Reactions such as nitration (using HNO3/H2SO4), halogenation (using Br2 or Cl2 with a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation can introduce a variety of functional groups onto the dimethoxyphenyl ring. The directing effects of the two methoxy groups and the pyrimidine substituent will influence the regioselectivity of these reactions. libretexts.org

| Modification Strategy | Reagents and Conditions | Potential Outcome |

| Demethylation | BBr3, AlCl3, HBr | Conversion of methoxy groups to hydroxyl groups. |

| Nitration | HNO3, H2SO4 | Introduction of a nitro group onto the aromatic ring. |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | Introduction of a halogen atom onto the aromatic ring. |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Introduction of an acyl group onto the aromatic ring. |

Advanced Synthetic Techniques in Pyrimidin-2-amine Chemistry (e.g., Microwave-Assisted Synthesis)

Modern synthetic chemistry increasingly relies on advanced techniques to improve reaction efficiency, reduce reaction times, and promote greener chemical processes. Microwave-assisted synthesis has emerged as a particularly valuable tool in the synthesis of heterocyclic compounds, including pyrimidine derivatives.

Microwave irradiation can significantly accelerate chemical reactions by efficiently heating the reaction mixture. nih.govbohrium.comnih.gov This technique has been successfully applied to various steps in the synthesis of 5-aryl-2-aminopyrimidines, including the key C-C bond-forming reactions and subsequent modifications.

Applications of Microwave-Assisted Synthesis:

Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed Suzuki-Miyaura coupling of a 5-halopyrimidin-2-amine with an appropriately substituted boronic acid is a primary method for synthesizing 5-aryl-2-aminopyrimidines. Microwave heating can dramatically reduce the reaction times for these couplings from hours to minutes, often leading to improved yields and cleaner reaction profiles. rsc.org

One-Pot Multi-component Reactions: Microwave irradiation is highly effective for one-pot multi-component reactions to construct the pyrimidine ring. For instance, the condensation of a β-ketoester or β-aldehydoester with guanidine can be efficiently carried out under microwave conditions, often solvent-free, to directly yield substituted 2-aminopyrimidines. rsc.org

Functional Group Transformations: Many of the derivatization reactions discussed, such as N-alkylation and N-acylation, can also be accelerated using microwave heating. acs.org

The use of microwave-assisted synthesis offers a rapid and efficient pathway to a library of this compound analogs for further investigation.

Analytical and Spectroscopic Methods for Structural Elucidation of this compound and its Analogs

The unambiguous structural confirmation of this compound and its derivatives relies on a combination of modern analytical and spectroscopic techniques. These methods provide detailed information about the molecular weight, elemental composition, and the connectivity of atoms within the molecule.

Key Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR provides information about the chemical environment of each hydrogen atom. For this compound, one would expect to see characteristic signals for the protons on the pyrimidine ring, the aromatic protons of the dimethoxyphenyl group, the methoxy protons (as singlets), and the protons of the amino group (which may be a broad singlet). rsc.orgsemanticscholar.org The coupling patterns of the aromatic protons can help confirm the substitution pattern.

¹³C NMR: Carbon-13 NMR is used to identify all the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring and the dimethoxyphenyl moiety are indicative of their electronic environment. rsc.orgresearchgate.net DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the connectivity between protons and carbons, providing definitive structural proof, especially for novel analogs.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. acs.orgsphinxsai.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecule fragments in a characteristic manner. The fragmentation pattern of 2-aminopyrimidines often involves cleavages of the pyrimidine ring and the loss of substituents. libretexts.orgsapub.org The fragmentation of the dimethoxyphenyl group may involve the loss of methyl or methoxy radicals.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the N-H stretching of the amino group, C-H stretching of the aromatic and methoxy groups, C=N and C=C stretching of the pyrimidine and benzene (B151609) rings, and C-O stretching of the methoxy groups.

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the calculated values for the proposed structure to confirm its empirical formula.

| Technique | Information Obtained | Expected Features for this compound |

| ¹H NMR | Chemical environment and connectivity of protons. | Signals for pyrimidine protons, dimethoxyphenyl protons, two methoxy singlets, and an amino group signal. |

| ¹³C NMR | Number and type of carbon atoms. | Resonances for all carbon atoms in the pyrimidine and dimethoxyphenyl rings, and the methoxy carbons. |

| Mass Spectrometry | Molecular weight and fragmentation pattern. | Molecular ion peak corresponding to C12H13N3O2 and characteristic fragments. |

| Infrared Spectroscopy | Presence of functional groups. | N-H, C-H (aromatic and aliphatic), C=N, C=C, and C-O stretching vibrations. |

| Elemental Analysis | Elemental composition. | Percentage of C, H, and N consistent with the molecular formula. |

Structure Activity Relationship Sar Studies of 5 2,3 Dimethoxyphenyl Pyrimidin 2 Amine Derivatives

Impact of Substituent Variation at Pyrimidine (B1678525) C-4 and C-6 Positions on Biological Activity

Research on various 4,6-disubstituted 2-aminopyrimidine (B69317) series has demonstrated that introducing aryl groups at these positions can lead to potent inhibitory activities against a range of biological targets, particularly protein kinases. For instance, studies on 4,6-diarylpyrimidin-2-amine derivatives have shown that the nature and substitution pattern of these aryl rings are critical for activity. Hydrophobic and electronic properties of substituents on the C-4 and C-6 phenyl rings can dictate the binding affinity. In one study targeting Aurora kinase A, derivatives with a 2,4-dimethoxyphenyl group at the C-6 position and a phenolic group at the C-4 position showed significant inhibitory action. nih.gov The presence of hydrogen bond acceptors at the C-2 position of the C-4 phenyl ring was also found to increase activity. nih.gov

The introduction of different functional groups allows for fine-tuning of the molecule's properties. For example, attaching various amines (such as piperazines or morpholine) to the C-6 position has been explored to improve water solubility and cellular potency. nih.gov The choice of substituent can also impart selectivity. In a series of 5-aryl-2,4-diaminopyrimidine compounds developed as IRAK4 inhibitors, the substituent at the C-4 position was a bulky bicyclo[2.2.1]hept-5-ene-3-amino-2-carboxamide moiety, which played a role in occupying a specific region of the kinase binding pocket. nih.gov

The following table illustrates how variations at the C-4 and C-6 positions of a related 2-aminopyrimidine scaffold affect anticancer activity against the HCT116 human colon cancer cell line.

| Compound | R1 (C-4 Position) | R2 (C-6 Position) | Clonogenicity Inhibition (%) at 10 µM |

| 5 | p-tolyl | [1,1′-biphenyl]-4-yl | 52.3 |

| 10 | 3,5-dimethoxyphenyl | [1,1′-biphenyl]-4-yl | 78.6 |

| 17 | p-tolyl | 4-methoxyphenyl | 62.7 |

| Data sourced from a study on 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives. nih.gov |

These findings underscore that the C-4 and C-6 positions are highly amenable to modification, and strategic substitution is a key tool for optimizing the biological profile of 5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine analogues.

Role of the 2-Amino Group in Molecular Recognition and Activity

The 2-amino group on the pyrimidine ring is a cornerstone of the scaffold's biological activity, primarily through its ability to act as a hydrogen bond donor. This feature is critical for the molecular recognition and binding of these compounds to their protein targets, particularly the hinge region of protein kinases.

In the context of kinase inhibition, the 2-aminopyrimidine moiety often mimics the adenine (B156593) base of ATP, forming key hydrogen bonds with the backbone of the kinase hinge region. researchgate.net The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, while the exocyclic 2-amino group functions as a crucial hydrogen bond donor. cuhk.edu.hk This bidentate hydrogen-bonding pattern is a common binding motif for a vast number of kinase inhibitors and is essential for anchoring the inhibitor in the ATP-binding pocket. The loss or modification of this amino group typically leads to a dramatic decrease or complete loss of inhibitory activity.

Studies on related heterocyclic systems, such as 2-aminopyridines, have confirmed the importance of this group. The 2-aminopyridine (B139424) ring was shown to be crucial for key interactions with glutamate (B1630785) residues at the active sites of nitric oxide synthase (nNOS), contributing significantly to inhibitor potency. nih.gov The ability of the amino group to form stable hydrogen bonds is a fundamental principle in molecular recognition, analogous to the base pairing observed in DNA where adenine forms two hydrogen bonds with thymine. quora.comwikipedia.org The energetic contribution of these hydrogen bonds provides a substantial portion of the binding energy required for stable complex formation. nih.gov

The consistent presence of the 2-amino group in a multitude of clinically successful pyrimidine-based drugs highlights its indispensable role in establishing high-affinity interactions with biological targets. mdpi.com

Influence of the 2,3-Dimethoxyphenyl Moiety at C-5 on Receptor Binding and Enzyme Inhibition

The substituent at the C-5 position of the pyrimidine ring projects into the solvent-exposed region or a deeper pocket of the target's active site, making it a critical determinant of both potency and selectivity. The 2,3-dimethoxyphenyl moiety in the parent compound is particularly significant due to its unique electronic and steric properties.

Modifications at the C-5 position can dramatically alter biological activity. researchgate.net The introduction of aryl groups at this position is a common strategy in the design of kinase inhibitors. In a series of 5-aryl-2,4-diaminopyrimidine inhibitors of IRAK4, the nature of the C-5 aryl group was found to be a key driver of selectivity against the related kinase TAK1. nih.gov The size and hydrogen-bond-forming capability of the substituent at the C-5 position were crucial for achieving the desired selectivity profile. nih.gov

The 2,3-dimethoxy substitution pattern on the phenyl ring provides specific steric bulk and electronic features. The methoxy (B1213986) groups are hydrogen bond acceptors and can influence the molecule's conformation by restricting the rotation of the phenyl ring. This conformational constraint can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor. Furthermore, the oxygen atoms can form direct hydrogen bonds with residues in the target's binding pocket or interact with water molecules to form a stable hydration shell.

Stereochemical Considerations and Conformational Analysis in SAR Elucidation

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For this compound derivatives, stereochemical and conformational factors play a significant role in defining their interaction with biological targets.

A primary conformational variable for this scaffold is the rotation around the single bond connecting the pyrimidine C-5 atom and the C-1 atom of the phenyl ring. The presence of the methoxy group at the 2-position of the phenyl ring creates steric hindrance that can restrict this rotation. This restricted rotation can lead to atropisomerism, where two distinct, non-interconverting rotational isomers (conformers) exist. These atropisomers may have different abilities to fit into a target's binding site, meaning one may be significantly more active than the other.

Computational chemistry techniques are often employed to understand these conformational preferences. researchgate.net Geometry optimization and lattice energy calculations can reveal the most stable conformations and how molecular packing in a crystal lattice can favor one conformation over another. mdpi.com Studies on bioactive pyrazolo[3,4-d]pyrimidines have identified conformational polymorphs where different molecular shapes arise from distinct hydrogen bonding patterns, leading to different crystal packing. mdpi.com Such analyses are crucial for understanding how the spatial arrangement of the 2,3-dimethoxyphenyl group relative to the 2-aminopyrimidine core affects receptor binding. The orientation of the methoxy groups (whether they are positioned towards or away from the pyrimidine ring) can influence key intermolecular interactions, such as hydrogen bonds or van der Waals contacts, that are critical for potent and selective inhibition.

Molecular Interactions and Mechanistic Elucidation of 5 2,3 Dimethoxyphenyl Pyrimidin 2 Amine Pre Clinical Focus

Ligand-Target Complex Analysis and Binding Mode Prediction:Without identified molecular targets, there are no available analyses of ligand-target complexes or predictions of the compound's binding mode.

While the broader class of pyrimidine-containing molecules is of significant interest in medicinal chemistry for their potential as kinase inhibitors and other therapeutic agents, the specific preclinical profile of 5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine has not been detailed in accessible literature. Therefore, the creation of an article with the requested detailed, informative, and scientifically accurate content is not possible at this time.

Structure-Based Drug Design Principles Applied to this compound Analogs

The application of structure-based drug design has been instrumental in the optimization of analogs of this compound, primarily in the context of developing potent and selective kinase inhibitors. This approach leverages structural information from co-crystal structures of target proteins with bound ligands or homology models to guide the rational design of new compounds with improved affinity and pharmacological properties.

A key strategy in the design of analogs has been scaffold hopping and the use of computer-aided drug design to explore novel chemical entities with a pyrimidin-2-amine core. nih.gov By analyzing the binding mode of parent compounds within the ATP-binding pocket of various kinases, researchers can identify key interactions and areas for structural modification. For instance, molecular docking studies have shown that the aminopyrimidine core of these analogs typically forms crucial hydrogen bond interactions with the hinge region of the kinase. nih.gov

One of the guiding principles in the design of these analogs is the strategic extension of substituents into specific pockets of the enzyme's active site. For example, to enhance the inhibitory activity against certain kinases, it is often necessary to extend a substituent into a hydrophobic cavity, thereby forming stronger interactions. nih.gov This can be achieved by introducing various functional groups on the phenyl ring or other positions of the pyrimidine (B1678525) scaffold.

Furthermore, the introduction of hydrogen bond donors or acceptors at specific positions can increase the binding affinity and selectivity of the analogs. Docking studies have been employed to predict the binding modes of newly designed compounds and to rationalize the structure-activity relationships (SAR) observed from biological testing. nih.gov These computational models help in prioritizing the synthesis of compounds that are most likely to exhibit the desired biological activity.

The 2,3-dimethoxyphenyl moiety of the parent compound is a critical determinant of its biological activity, and modifications to this group have been explored to optimize potency and selectivity. The substitution pattern on the phenyl ring plays a significant role in the compound's interaction with the target protein. Structure-activity relationship studies have shown that the position and nature of the substituents on the phenyl ring can dramatically influence the inhibitory potency of the analogs.

For instance, in a series of 2,4,5-trimethoxyphenyl pyrimidine derivatives, which are close analogs, modifications at the 4-position of the pyrimidine ring with different aryl groups were explored to enhance agonist activity at dopamine (B1211576) receptors. nih.gov Molecular docking of these analogs revealed key interactions and guided the selection of substituents to improve potency. nih.gov

The following interactive data table summarizes the structure-activity relationships of a series of pyrimidin-2-amine analogs, highlighting the impact of different substituents on their biological activity.

Lack of Specific Research Data for this compound Prevents Detailed Pharmacological Analysis

Following a comprehensive search of scientific literature and databases, it has been determined that there is a notable absence of specific published research on the pharmacological profiles of the chemical compound this compound. This scarcity of dedicated studies precludes a detailed and scientifically accurate analysis as requested in the article outline.

The initial investigation aimed to collate data on the anti-oncogenic, anti-infective, and anti-inflammatory properties of this specific pyrimidine derivative. However, the search did not yield any in vitro or preclinical in vivo studies focused on this compound. While the broader class of pyrimidine derivatives has been extensively studied for various therapeutic applications, including cancer, infectious diseases, and inflammation, these findings cannot be directly extrapolated to the specific compound without dedicated research.

Generating an article based on the provided outline would necessitate specific data points, such as cytostatic and cytotoxic activity against cancer cell lines, efficacy in xenograft models, antimicrobial spectrum, antiparasitic activity, and effects on immune modulation. Without published studies on this compound, any attempt to create the requested content would be speculative and lack the required scientific accuracy and detailed research findings.

Therefore, until specific research on the biological activities of this compound is conducted and published, it is not feasible to produce the comprehensive and evidence-based article as outlined. Further research into this specific compound is required to elucidate its potential pharmacological profiles.

Pharmacological Profiles and Research Applications of 5 2,3 Dimethoxyphenyl Pyrimidin 2 Amine in Vitro and Pre Clinical in Vivo

Research into Neurological Applications (e.g., Parkinson's Disease, Neurodegenerative Conditions)

The pyrimidine (B1678525) scaffold is a recognized "privileged structure" in medicinal chemistry and has been investigated for its potential in treating neurological disorders. Although no specific studies on 5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine for Parkinson's disease or other neurodegenerative conditions were identified, research on related pyrimidine derivatives suggests this is a plausible area for investigation.

Parkinson's disease is a progressive neurodegenerative disorder resulting from the death of dopamine-producing neurons in the brain. nih.govresearchgate.net The search for new therapeutic agents is critical, as current treatments primarily manage symptoms. researchgate.netnih.gov Research has explored various molecular targets to find neuroprotective agents that can slow disease progression. mdpi.commdpi.com

Compounds with a pyrimidine core have shown promise in this area. For instance, a study on non-catecholamine-based pyrimidine derivatives identified several compounds as selective partial agonists for the D5 dopamine (B1211576) receptor. nih.gov One of the most potent compounds from this series, 4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine, which bears a similar trimethoxyphenyl substitution, demonstrated the ability to alleviate scopolamine-induced memory impairment in preclinical models. nih.gov This suggests that the aminopyrimidine scaffold coupled with a substituted phenyl ring can be a viable template for developing agents for neurological disorders where dopamine receptors play a key role. nih.gov Furthermore, other novel pyrimido[4,5-d]pyrimidine (B13093195) derivatives have demonstrated significant neuroprotective effects against hydrogen peroxide-induced cell death in human neuroblastoma cell lines, highlighting the antioxidant capacity that is crucial for neuroprotection. mdpi.comresearchgate.net

Table 1: Neuroprotective Activity of Related Pyrimidine Derivatives

| Compound/Derivative Class | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| 4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine | In vivo (Scopolamine-induced memory impairment) | Alleviated impairment in short-term and social memory. | nih.gov |

| N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines | In vitro (H₂O₂-induced cell death in SH-SY5Y cells) | Showed significant neuroprotective and antioxidant effects. | mdpi.comresearchgate.net |

Metabolic Disorder Research (e.g., Antidiabetic Effects)

The potential role of this compound in metabolic disorders, particularly diabetes, has not been directly investigated. However, the broader class of pyrimidine derivatives has been a source of interest for developing novel antidiabetic agents.

Diabetes mellitus is a chronic metabolic disease that requires significant healthcare intervention. nih.gov A key strategy in managing diabetes is to control the activity of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. nih.gov Several studies have synthesized and evaluated pyrimidine-containing compounds for their antidiabetic properties. For example, certain aryl-substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to possess moderate anti-diabetic properties. nih.gov Fused pyrimidine derivatives have also been evaluated, with some compounds showing promising results in preclinical models, including reduced degenerative changes in the liver and kidney tissues of diabetic rats. nih.gov

While not a pyrimidine derivative, the compound 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB) has been identified as a potent antidiabetic agent that more than doubled glucose uptake in C2C12 muscle cells. nih.gov This finding indicates that the dimethoxyphenyl moiety, present in the subject compound, can be a feature of molecules with significant antidiabetic potential.

Table 2: Antidiabetic Activity of Structurally Related Compounds

| Compound/Derivative Class | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| Aryl-substituted pyrazolo[3,4-b]pyridine derivatives | In vitro (α-amylase inhibition) | Some derivatives showed moderate inhibitory activity. | nih.gov |

| Fused pyrimidine derivatives | In vivo (Diabetic rat model) | Reduced degenerative changes in liver and kidney; improved docking scores with target proteins. | nih.gov |

Other Investigational Biological Activities (e.g., Anti-platelet, Antioxidant)

The 2-aminopyrimidine (B69317) scaffold has been a focus of research for developing new anti-platelet agents. Uncontrolled platelet aggregation can lead to arterial blockage and life-threatening cardiovascular events. nih.gov Several studies have synthesized series of 2-aminopyrimidine derivatives and evaluated their ability to inhibit platelet aggregation induced by agents like arachidonic acid and ADP. nih.govnih.gov

In one study, a series of novel 2-aminopyrimidine derivatives were assessed, and several compounds showed good activity against arachidonic acid-induced platelet aggregation. nih.gov Another study developed a series of 4,6-diaryl-2-aminopyrimidines as antiplatelet agents, with one compound, 14k, being twice as potent as aspirin (B1665792) in an in vitro assay. nih.gov These findings suggest that the 2-aminopyrimidine core is a promising starting point for designing novel anti-platelet drugs.

Table 3: Anti-platelet Aggregation Activity of 2-Aminopyrimidine Derivatives

| Compound | Induction Agent | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound Iₐ | Arachidonic Acid | 36.75 | nih.gov |

| Compound Iₑ | Arachidonic Acid | 62.5 | nih.gov |

| Compound Iₒ | Arachidonic Acid | 72.4 | nih.gov |

Oxidative stress, caused by an excess of free radicals, is implicated in the progression of numerous diseases, including cancer, neurodegenerative conditions, and diabetes. ijpsonline.comresearchgate.net Antioxidants are molecules that can neutralize these free radicals. ijpsonline.com The pyrimidine nucleus is found in many compounds that have been investigated for their antioxidant potential. ijpsonline.comnih.gov

Various pyrimidine derivatives have demonstrated significant free radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. ijpsonline.comnih.gov For example, a series of 4,6-bisaryl-pyrimidin-2-amine derivatives were evaluated for their antioxidant activity, with some compounds showing potent effects in nitric oxide and hydrogen peroxide free radical scavenging assays. ijpsonline.com The antioxidant properties of these compounds are often attributed to their ability to donate a hydrogen atom or an electron to a free radical. Given the link between oxidative stress and the pathologies discussed in the previous sections, the potential antioxidant activity of this compound could be a valuable therapeutic property.

Table 4: Antioxidant Activity of Various Pyrimidine Derivatives

| Compound/Derivative Class | Assay | Key Findings | Reference |

|---|---|---|---|

| 4,6-bisaryl-pyrimidin-2-amine derivatives | Nitric oxide & hydrogen peroxide scavenging | Potent antioxidant activity compared to standard (ascorbic acid). | ijpsonline.com |

| Pyrido[2,3-d]pyrimidine derivatives | AAPH-induced lipid peroxidation | Strongly inhibited lipid peroxidation. | nih.gov |

Computational Chemistry and Cheminformatics Studies on 5 2,3 Dimethoxyphenyl Pyrimidin 2 Amine

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations are fundamental in elucidating the electronic properties and inherent reactivity of molecules like 5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine. These methods, such as Density Functional Theory (DFT), provide insights into the molecular structure, electron distribution, and orbital energies. researchgate.netresearchgate.netmdpi.com

Key electronic properties that can be determined through QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity, indicating that the molecule can be more easily excited. mdpi.com

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. researchgate.net For this compound, these maps would likely highlight electron-rich regions around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the methoxy (B1213986) groups, and electron-deficient regions near the amine protons. This information is vital for predicting how the molecule might interact with biological targets.

Table 1: Calculated Electronic Properties for a Representative Pyrimidine Derivative

| Property | Description | Predicted Value (Illustrative) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital, related to electron-donating ability. | -6.2 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. | -1.5 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO, indicating chemical reactivity. | 4.7 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.5 D |

Note: The values in this table are illustrative for a generic pyrimidine derivative and would need to be specifically calculated for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of this compound, docking studies would be instrumental in identifying potential protein targets and understanding its binding mode. The pyrimidine scaffold is a common feature in molecules targeting kinases, a family of enzymes often implicated in cancer. ijfmr.comrsc.org Docking simulations could predict how this compound fits into the ATP-binding pocket of various kinases, identifying key hydrogen bonds and hydrophobic interactions. researchgate.net

Following docking, Molecular Dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-protein complex. nih.govescholarship.org MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and calculate the binding free energy. nih.govunipa.it This provides a more accurate estimation of the binding affinity than docking scores alone. For this compound, MD simulations could reveal conformational changes in both the ligand and the protein upon binding, offering deeper insights into the interaction mechanism. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net By developing mathematical models, QSAR can predict the activity of new, untested compounds. nih.gov

For a series of analogs based on the this compound scaffold, a QSAR study would involve calculating a variety of molecular descriptors (e.g., physicochemical, electronic, and topological properties). These descriptors are then correlated with experimentally determined biological activities (such as IC50 values) using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN). nih.gov

The resulting QSAR models can guide the design of new derivatives with potentially improved potency. rsc.orgnih.gov For instance, if a model indicates that increased hydrophobicity in a certain region of the molecule enhances activity, chemists can synthesize new analogs with this feature.

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. ijfmr.comnih.gov If a biological target for this compound is known, structure-based virtual screening (docking) can be used to screen compound databases for molecules with similar or better binding potential.

In the absence of a known 3D structure of the target, ligand-based drug design approaches are employed. nih.govresearchgate.net These methods use the structural information of known active compounds like this compound to design new molecules. Techniques include pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity, and 3D-QSAR. nih.gov These models can then be used as filters to screen virtual libraries for novel compounds with the desired features. researchgate.net

In Silico Prediction of ADME Properties (Absorption, Distribution, Metabolism, Excretion) for Lead Optimization

In the drug development process, a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties are as critical as its potency. nih.govnih.gov In silico ADME prediction tools allow for the early assessment of these properties, helping to prioritize compounds with favorable pharmacokinetic profiles and reducing the risk of late-stage failures. nih.govrsc.org

For this compound, various computational models can predict key ADME parameters. These predictions are often based on well-established guidelines like Lipinski's Rule of Five, which assesses the drug-likeness of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. tandfonline.commdpi.com

Table 2: Predicted ADME Properties and Physicochemical Characteristics for this compound

| Property | Description | Predicted Value | Reference |

|---|---|---|---|

| Molecular Weight | The mass of one mole of the substance. | 231.25 g/mol | chemscene.com |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, an indicator of lipophilicity. | 1.743 | chemscene.com |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. | 70.26 Ų | chemscene.com |

| Hydrogen Bond Donors | Number of donor atoms for hydrogen bonding. | 1 | chemscene.com |

| Hydrogen Bond Acceptors | Number of acceptor atoms for hydrogen bonding. | 5 | chemscene.com |

| Rotatable Bonds | Number of bonds that allow free rotation, influencing conformational flexibility. | 3 | chemscene.com |

| GIT Absorption | Prediction of absorption from the gastrointestinal tract. | High (Predicted) | tandfonline.com |

| Blood-Brain Barrier (BBB) Permeability | Prediction of the ability to cross the blood-brain barrier. | No (Predicted) | tandfonline.com |

These in silico predictions suggest that this compound has a favorable profile for oral bioavailability, making it a promising candidate for further investigation and optimization. mdpi.comresearchgate.net

Future Research Directions and Academic Impact of 5 2,3 Dimethoxyphenyl Pyrimidin 2 Amine Research

Exploration of Novel Pyrimidine (B1678525) Core Scaffolds and Hybrid Molecules

The 2-aminopyrimidine (B69317) core of 5-(2,3-dimethoxyphenyl)pyrimidin-2-amine is a privileged scaffold in drug discovery, known for its ability to participate in crucial hydrogen bonding interactions with biological targets. mdpi.comnih.govresearchgate.net Future research will likely focus on the strategic modification and elaboration of this core to generate novel scaffolds with enhanced potency, selectivity, and improved physicochemical properties.

One promising avenue is the synthesis of fused-ring systems, such as pyrido[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines, which can alter the three-dimensional shape and electronic properties of the molecule, potentially leading to new interactions with target proteins. nih.govnih.gov The development of synthetic methodologies to access diverse pyrimidine-based structures remains a key area of interest. nih.gov

Another significant direction is the creation of hybrid molecules . This strategy involves covalently linking the this compound pharmacophore with another biologically active moiety to create a single chemical entity with dual or complementary functions. mdpi.comnih.govresearchgate.net For instance, combining it with fragments known to inhibit other key cellular targets could lead to synergistic effects. mdpi.comresearchgate.net This molecular fusion approach aims to merge the specific targeting capacity of the pyrimidine ring with the properties of another pharmacophore to enhance therapeutic efficacy or overcome drug resistance. mdpi.comnih.govresearchgate.net

| Strategy | Rationale | Potential Outcome |

| Fused Heterocycles | Modify core structure, shape, and electronics. | Novel scaffolds (e.g., pyrido[2,3-d]pyrimidines) with altered target binding profiles. nih.gov |

| Hybrid Molecules | Combine pharmacophores for dual action. | Compounds with synergistic activity or the ability to overcome resistance. mdpi.comresearchgate.net |

| Scaffold Hopping | Replace the pyrimidine core with bioisosteres. | Discovery of new chemical classes with similar biological activity but different properties. |

Development of Multi-Target Directed Ligands and Polypharmacology

The traditional "one molecule, one target" paradigm of drug discovery is often insufficient for treating complex, multifactorial diseases such as cancer or neurodegenerative disorders. nih.govnih.gov This has led to the rise of polypharmacology and the rational design of Multi-Target Directed Ligands (MTDLs) —single compounds engineered to interact with multiple biological targets simultaneously. nih.govnih.govmdpi.com

The this compound scaffold is an excellent starting point for developing MTDLs. By strategically modifying its structure, researchers can introduce additional functionalities that allow the molecule to engage with different targets involved in a disease network. For example, in the context of Alzheimer's disease, a pyrimidine derivative could be hybridized with a pharmacophore that inhibits acetylcholinesterase or modulates beta-amyloid aggregation, in addition to its primary target. mdpi.comresearchgate.net This approach can lead to superior efficacy and a lower propensity for developing drug resistance compared to combination therapies. nih.gov

The design of MTDLs requires a deep understanding of the disease's pathophysiology and the structural biology of the intended targets. The ultimate goal is to create a single, multifunctional drug that can interfere with the networked etiology of a complex disease in a synergistic manner. nih.gov

Integration with Advanced Chemical Biology Techniques for Target Validation

Identifying the specific biological target(s) of a compound is a critical step in drug discovery and is essential for understanding its mechanism of action. Future research on this compound and its analogs will increasingly rely on advanced chemical biology techniques for robust target validation. nih.gov

These approaches can be broadly categorized as "chemical" and "genetic." nih.gov Chemical methods involve using the compound itself, or a modified version, to identify its binding partners. Techniques such as affinity chromatography-mass spectrometry, where a derivatized compound is used to "pull down" its cellular targets, are powerful tools.

Genetic approaches, such as CRISPR-Cas9 screening or RNA interference (RNAi), can be used to systematically assess which genes are essential for the compound's activity. nih.gov Furthermore, biophysical techniques are crucial for confirming direct engagement between the compound and its putative target. Methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and cellular thermal shift assays (CETSA) can provide quantitative data on binding affinity and target engagement in a cellular context. The integration of these methods provides a higher degree of confidence in target identification before advancing a compound into further development. researchgate.net

| Technique | Application for Target Validation | Reference |

| Affinity Chromatography-Mass Spectrometry | Direct identification of cellular binding partners of a derivatized compound. | mdpi.com |

| CRISPR/RNAi Screening | Genome-wide identification of genes that modulate cellular sensitivity to the compound. | nih.gov |

| Cellular Thermal Shift Assay (CETSA) | Confirmation of target engagement in intact cells and tissues. | |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Analysis of biomolecular interactions for in vitro monitoring. | mdpi.com |

Contribution to the Understanding of Structure-Function Relationships in Drug Discovery

Systematic investigation of analogs of this compound is crucial for elucidating Structure-Activity Relationships (SAR) and Structure-Function Relationships (SFR) . By synthesizing and testing a library of related compounds, researchers can determine how specific structural modifications influence biological activity. nih.gov

For instance, modifying the substitution pattern on the phenyl ring (e.g., changing the position or nature of the methoxy (B1213986) groups) or altering substituents on the pyrimidine core can reveal key pharmacophoric features required for potent and selective target engagement. nih.govresearchgate.net This iterative process of design, synthesis, and biological evaluation not only helps in optimizing lead compounds but also contributes to a more fundamental understanding of molecular recognition principles.

These studies provide invaluable data for building predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, which can then guide the design of future generations of molecules with improved properties. nih.gov The knowledge gained from detailed SAR studies of this chemical series can be extrapolated to other pyrimidine-based drug discovery programs, thus having a broader academic impact. nih.gov

Potential as Chemical Probes for Biological Systems Investigation

A potent, selective, and well-characterized molecule like an optimized derivative of this compound can serve as a valuable chemical probe . Chemical probes are small molecules used to study the function of proteins and biological pathways in living systems. Unlike genetic methods, chemical probes offer acute, tunable, and reversible control over protein function, providing a powerful complementary approach for biological investigation.

To be useful as a chemical probe, a compound should ideally possess high potency (to minimize off-target effects), well-understood selectivity across the proteome, and a known mechanism of action. By derivatizing such a compound with a fluorescent tag or an affinity label, researchers can use it for applications such as cellular imaging to visualize the subcellular localization of its target or in proteomics experiments to identify interacting proteins. The development of a high-quality chemical probe from the this compound scaffold would be a significant contribution to the academic community, enabling researchers to dissect complex biological processes with temporal and spatial precision.

Q & A

Q. Basic

- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR or CDK2) with IC₅₀ determination. Normalize against DMSO controls to avoid solvent interference .

- Antiproliferative activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Use EC₅₀ values adjusted for cytotoxicity in non-cancerous cells (e.g., HEK293) .

- Confounders : Batch variability in cell cultures and light sensitivity of methoxy groups require strict protocol standardization .

How can contradictory data on its mechanism of action (e.g., kinase inhibition vs. intercalation) be resolved?

Advanced

Conflicting results may arise from assay specificity or off-target effects. Methodological approaches include:

- Biophysical validation : Surface plasmon resonance (SPR) to directly measure binding kinetics to purified kinases vs. DNA .

- Molecular docking : Compare docking scores (AutoDock Vina) for kinase ATP-binding pockets vs. DNA minor grooves. Higher affinity for kinases (ΔG < −8 kcal/mol) suggests primary targets .

- CRISPR knockouts : Delete candidate targets (e.g., EGFR) in cell lines to observe loss of compound efficacy .

What strategies improve synthetic scalability while maintaining regioselectivity?

Q. Advanced

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with comparable yields (65–70%) .

- Protecting groups : Use tert-butoxycarbonyl (Boc) on the pyrimidine amine to prevent undesired N-alkylation during coupling .

- Flow chemistry : Continuous reactors minimize side products (e.g., dimerization) by precise control of residence time and temperature .

How do structural modifications (e.g., methoxy vs. chloro substituents) impact SAR in related pyrimidine derivatives?

Advanced

Comparative SAR studies reveal:

| Substituent | Position | Activity (IC₅₀, μM) | Selectivity Index (Cancer/Normal Cells) |

|---|---|---|---|

| 2,3-Dimethoxy | Phenyl | 0.45 ± 0.12 | 8.2 |

| 3-Chloro | Phenyl | 1.20 ± 0.30 | 3.5 |

| 4-Fluoro | Pyridine | 2.10 ± 0.50 | 1.8 |

The electron-donating methoxy groups enhance kinase binding via H-bonding, while halogens reduce solubility and off-target interactions .

What analytical techniques validate batch-to-batch consistency in academic synthesis?

Q. Basic

- HPLC-MS : Purity (>98%) and molecular ion confirmation ([M+H]⁺ = 272.1 m/z).

- ¹H/¹³C NMR : Compare chemical shifts (e.g., δ 8.2 ppm for pyrimidine H; δ 55 ppm for methoxy C) to reference spectra .

- Elemental analysis : %C, %H, %N within ±0.3% of theoretical values .

How do solvent polarity and pH affect the compound’s stability in biological assays?

Q. Advanced

- Aqueous stability : Degradation t½ in PBS (pH 7.4) is 48h at 37°C, vs. >1 week in DMSO stocks .

- pH dependence : Protonation of the pyrimidine amine (pKa ≈ 6.8) alters solubility; use buffered solutions (pH 7.0–7.4) to maintain bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.